N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a difluorophenyl group, an imidazole ring, and a thioacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Thioacetamide Group: This step involves the reaction of the imidazole derivative with a thioacetamide reagent under specific conditions.
Attachment of the Difluorophenyl Group: The final step could involve the coupling of the difluorophenyl group to the intermediate compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: can be compared with other imidazole-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.
Biological Activity
N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a difluorophenyl group and an imidazole moiety linked via a thioether bond to an acetamide group, suggesting potential interactions with various biological targets.
Research indicates that compounds with similar structural features often exhibit diverse biological activities through several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in cancer pathways, such as kinesin spindle protein (KSP) and other kinases. These inhibitors can disrupt cell division and promote apoptosis in cancer cells.
- Antimicrobial Activity : Imidazole derivatives are known for their antifungal and antibacterial properties. The presence of the thioether linkage may enhance membrane permeability, leading to increased efficacy against microbial pathogens.
- Anti-inflammatory Effects : Compounds featuring imidazole rings have been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings from recent research:
Case Studies
- Anticancer Activity : A study conducted on a series of imidazole derivatives, including this compound, revealed its ability to induce apoptosis in cancer cells by activating caspase pathways. The compound was found to inhibit cell proliferation significantly in multiple cancer cell lines.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against various fungal strains including Candida albicans. Results indicated that it possessed fungicidal activity at concentrations lower than those required for traditional antifungals.
- Inflammation Modulation : Research into the anti-inflammatory effects showed that the compound could reduce levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-6-7-15(14(19)10-12)21-16(23)11-24-17-20-8-9-22(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNOHDSDCBMNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.